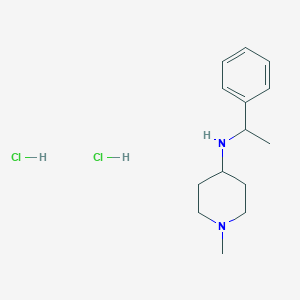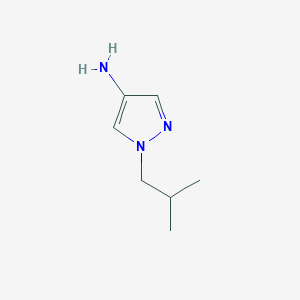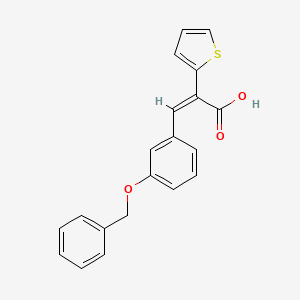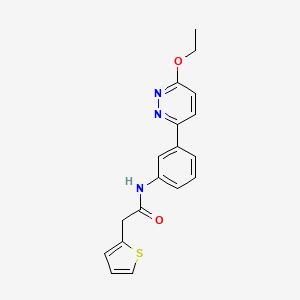![molecular formula C17H24ClN3O2 B2952837 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride CAS No. 1547013-29-5](/img/structure/B2952837.png)
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds like this typically consist of carbon, hydrogen, nitrogen, and oxygen atoms. They can have various applications in the field of medicine, agriculture, and other industries depending on their properties .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms and the types of bonds present in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. These might include observing changes in physical properties, using spectroscopic techniques to monitor the reaction, and analyzing the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Applications De Recherche Scientifique
Biological Activities and Potential Applications
Anticancer Properties :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including compounds similar to the queried chemical, have been synthesized and evaluated as potential anticancer agents. Certain derivatives have shown strong anticancer activity, suggesting a promising avenue for cancer treatment research (Rehman et al., 2018).
Antimicrobial Activity :
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to strong antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Synthesis and Characterization :
- The synthesis and structural analysis of similar compounds, focusing on their spectral data and biological activity, provide insights into their potential applications in various fields of research (Bektaş et al., 2007).
Pharmacological Studies
Role in Neurotransmitter Systems :
- WAY-100635 and GR127935 have been studied for their effects on 5-hydroxytryptamine-containing neurons. These studies contribute to understanding the pharmacological actions of 1,3,4-oxadiazole compounds in the central nervous system (Craven et al., 1994).
In Vitro Studies :
- In vitro antioxidant activities of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been examined, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Mallesha et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(3-ethoxyphenyl)ethyl]-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-2-21-15-5-3-4-13(12-15)6-7-16-19-17(20-22-16)14-8-10-18-11-9-14;/h3-5,12,14,18H,2,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTLGIVJJYBCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCC2=NC(=NO2)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)

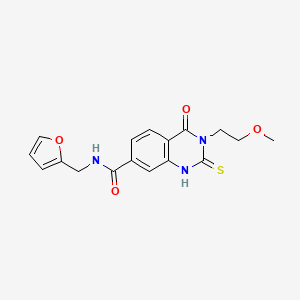


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)
